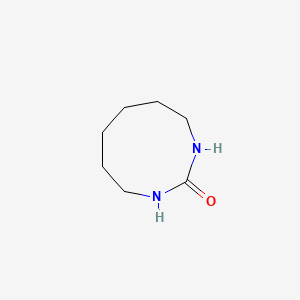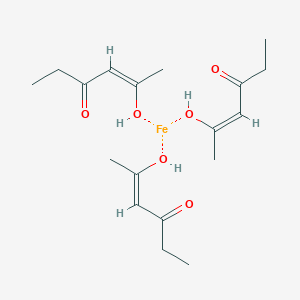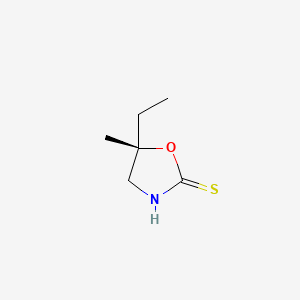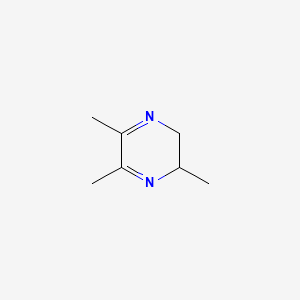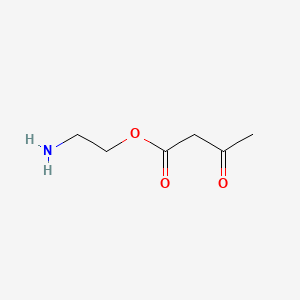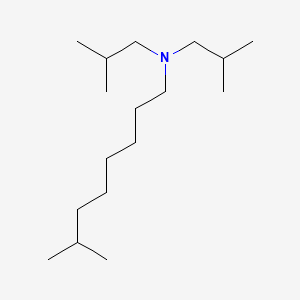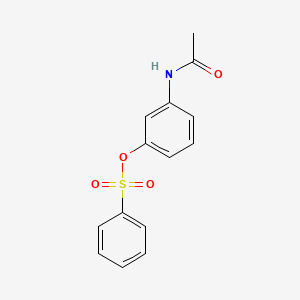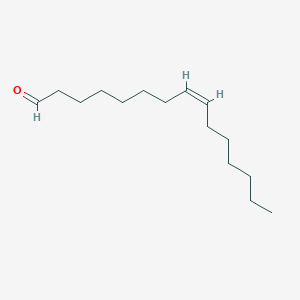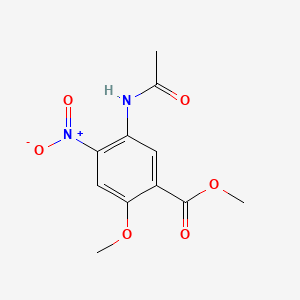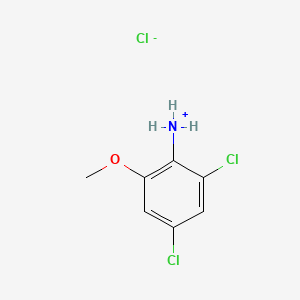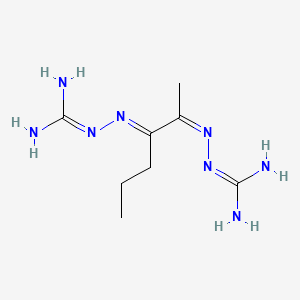
Mpgbg
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylpropylglyoxal bis(guanylhydrazone) is a compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. This compound is known for its inhibitory effects on certain biological processes, making it a valuable tool in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methylpropylglyoxal bis(guanylhydrazone) typically involves the reaction of methylglyoxal with guanylhydrazine under controlled conditions. The reaction is carried out in an aqueous medium, often at elevated temperatures to facilitate the formation of the desired product. The reaction conditions, including pH and temperature, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of methylpropylglyoxal bis(guanylhydrazone) involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Large-scale reactors and continuous flow systems are employed to handle the increased volume of reactants and products. Purification processes such as crystallization and chromatography are used to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Methylpropylglyoxal bis(guanylhydrazone) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize methylpropylglyoxal bis(guanylhydrazone). The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound. These reactions are usually conducted in an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophilic substitution reactions involving reagents like sodium hydroxide and alkyl halides are common. These reactions are often performed in polar solvents to enhance the reactivity of the nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methylpropylglyoxal bis(guanylhydrazone) can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
科学研究应用
Methylpropylglyoxal bis(guanylhydrazone) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Biology: The compound is studied for its inhibitory effects on certain enzymes and biological pathways, making it a valuable tool in biochemical research.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific cellular processes.
Industry: Methylpropylglyoxal bis(guanylhydrazone) is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism by which methylpropylglyoxal bis(guanylhydrazone) exerts its effects involves the inhibition of key enzymes and pathways. One of the primary targets is S-adenosylmethionine decarboxylase, an enzyme involved in polyamine biosynthesis. By inhibiting this enzyme, the compound disrupts the production of polyamines, which are essential for cell growth and proliferation. This mechanism is particularly relevant in the context of cancer research, where the inhibition of polyamine biosynthesis can lead to reduced tumor growth.
相似化合物的比较
Methylpropylglyoxal bis(guanylhydrazone) is part of a family of bis(guanylhydrazones) compounds, which include:
Methylglyoxal bis(guanylhydrazone): Known for its similar inhibitory effects on polyamine biosynthesis.
Ethylmethylglyoxal bis(guanylhydrazone): Exhibits higher inhibitory potency due to the presence of additional alkyl groups.
Dimethylglyoxal bis(guanylhydrazone): Another variant with distinct chemical properties and biological activities.
The uniqueness of methylpropylglyoxal bis(guanylhydrazone) lies in its specific structure, which allows for targeted inhibition of certain enzymes and pathways, making it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
121563-99-3 |
|---|---|
分子式 |
C8H18N8 |
分子量 |
226.28 g/mol |
IUPAC 名称 |
2-[(E)-[(2Z)-2-(diaminomethylidenehydrazinylidene)hexan-3-ylidene]amino]guanidine |
InChI |
InChI=1S/C8H18N8/c1-3-4-6(14-16-8(11)12)5(2)13-15-7(9)10/h3-4H2,1-2H3,(H4,9,10,15)(H4,11,12,16)/b13-5-,14-6+ |
InChI 键 |
DTHGHSZSDYEJHS-FUJGBLOQSA-N |
手性 SMILES |
CCC/C(=N\N=C(N)N)/C(=N\N=C(N)N)/C |
规范 SMILES |
CCCC(=NN=C(N)N)C(=NN=C(N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




